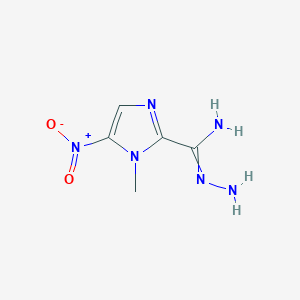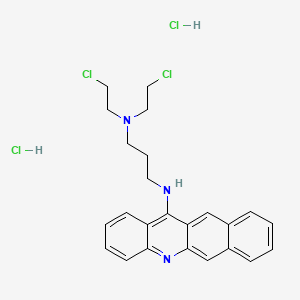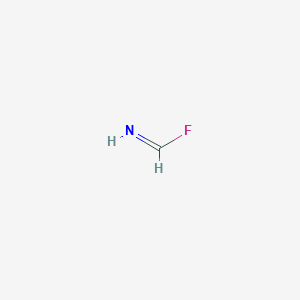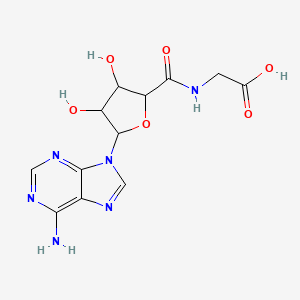
2-(5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-carboxamido)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({[5-(6-amino-9h-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]carbonyl}amino)acetic acid is a complex organic compound that features a purine base (adenine) linked to a tetrahydrofuran ring and an amino acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({[5-(6-amino-9h-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]carbonyl}amino)acetic acid typically involves multiple steps. One common method starts with the preparation of the purine base, followed by the attachment of the tetrahydrofuran ring and the amino acid derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent product quality .
化学反応の分析
Types of Reactions
({[5-(6-amino-9h-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]carbonyl}amino)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group or other functional groups are replaced by different substituents
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives .
科学的研究の応用
Chemistry
In chemistry, ({[5-(6-amino-9h-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]carbonyl}amino)acetic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel compounds with potential therapeutic applications .
Biology
In biological research, this compound is studied for its role in cellular processes. It can be used to investigate the mechanisms of enzyme action and the interactions between nucleic acids and proteins .
Medicine
It is explored for its antiviral and anticancer properties, making it a candidate for new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and biochemical reagents. Its unique structure and reactivity make it valuable for various manufacturing processes .
作用機序
The mechanism of action of ({[5-(6-amino-9h-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]carbonyl}amino)acetic acid involves its interaction with specific molecular targets. It can bind to enzymes and nucleic acids, affecting their function and activity. The pathways involved include inhibition of enzyme activity and modulation of gene expression .
類似化合物との比較
Similar Compounds
6-Amino-9H-purine-9-propanoic acid: This compound shares the purine base but differs in the attached functional groups.
(S)-N-(N-(((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)sulfamoyl)-5-oxopyrrolidine-2-carboxamide: This compound has a similar structure but includes a sulfamoyl group.
Uniqueness
({[5-(6-amino-9h-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]carbonyl}amino)acetic acid is unique due to its combination of a purine base, tetrahydrofuran ring, and amino acid derivative.
特性
CAS番号 |
32730-55-5 |
|---|---|
分子式 |
C12H14N6O6 |
分子量 |
338.28 g/mol |
IUPAC名 |
2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C12H14N6O6/c13-9-5-10(16-2-15-9)18(3-17-5)12-7(22)6(21)8(24-12)11(23)14-1-4(19)20/h2-3,6-8,12,21-22H,1H2,(H,14,23)(H,19,20)(H2,13,15,16) |
InChIキー |
MJEKUTDBGOEGON-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCC(=O)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


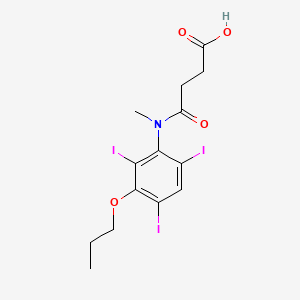
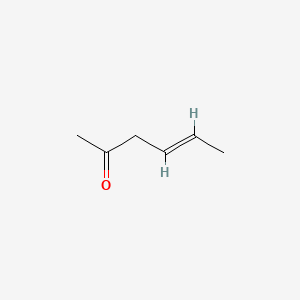
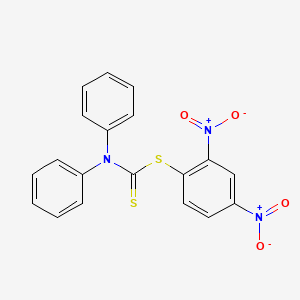
![gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14682581.png)
![2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol](/img/structure/B14682588.png)
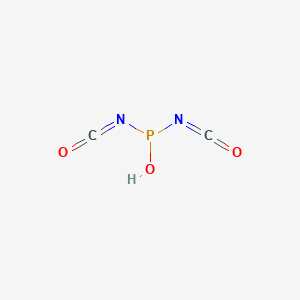
![Cycloocta[def]biphenylene](/img/structure/B14682592.png)
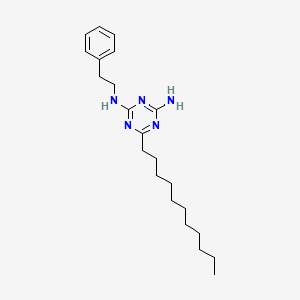
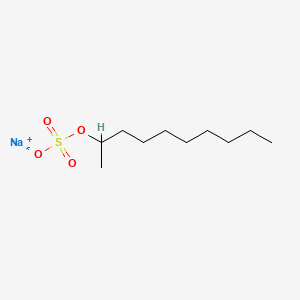
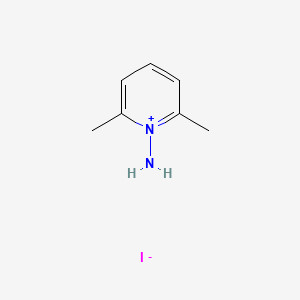
![2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane](/img/structure/B14682622.png)
